Pemetrexed Disodium

Description

Propriétés

IUPAC Name |

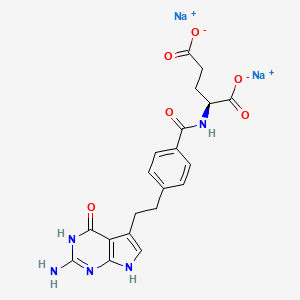

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDXNILOWQXUOF-GXKRWWSZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046660 | |

| Record name | Pemetrexed disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150399-23-8 | |

| Record name | Pemetrexed disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemetrexed disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMETREXED DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PKU919BA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Pemetrexed Disodium: A Multi-Targeted Antifolate Agent

Executive Summary: Pemetrexed disodium (brand name Alimta®) is a potent, second-generation antifolate agent that has become a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Unlike earlier antifolates, pemetrexed possesses a unique multi-targeted mechanism of action, concurrently inhibiting several key enzymes essential for the synthesis of nucleotide precursors required for DNA and RNA replication.[3] This guide provides an in-depth technical overview of its pharmacology, mechanism of action, relevant experimental protocols, and the biochemical pathways it influences.

Introduction to Multi-Targeted Antifolates

Folate metabolism is a critical cellular process that provides one-carbon units for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. Rapidly proliferating cancer cells have a high demand for these precursors, making folate pathway enzymes attractive targets for chemotherapy. First-generation antifolates, such as methotrexate, primarily inhibit dihydrofolate reductase (DHFR). However, their efficacy can be limited by the development of resistance. Pemetrexed was designed as a novel pyrrolopyrimidine antifolate to overcome these limitations by engaging multiple targets within this vital metabolic network.[4][5]

Mechanism of Action

Pemetrexed's efficacy stems from its ability to inhibit three key enzymes in the folate pathway after it is transported into the cell and converted to its active polyglutamated form.

Cellular Uptake and Polyglutamylation

Pemetrexed enters the cell primarily via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Once inside, it is a superior substrate for the enzyme folylpolyglutamate synthetase (FPGS) compared to methotrexate. FPGS catalyzes the addition of glutamate residues to the molecule, a process known as polyglutamylation. These polyglutamated forms are retained within the cell, leading to prolonged intracellular drug accumulation and enhanced inhibitory activity against its target enzymes.

Multi-Targeted Enzyme Inhibition

Pemetrexed's primary targets are:

-

Thymidylate Synthase (TS): This enzyme is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in pyrimidine synthesis.

-

Dihydrofolate Reductase (DHFR): DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF), the active cofactor required for a variety of one-carbon transfer reactions, including purine and pyrimidine synthesis.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): This is a key enzyme in the de novo purine synthesis pathway, responsible for the formylation of glycinamide ribonucleotide.

By inhibiting these enzymes, pemetrexed creates a "thymineless" and "purineless" state, depriving cancer cells of the necessary nucleotides for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Biochemical and Cellular Data

The potency of pemetrexed and its polyglutamated forms is quantified by their inhibition constants (Kᵢ) against the target enzymes. Cellular activity is typically measured by the half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.

Table 1: Enzyme Inhibition Constants (Kᵢ) for Pemetrexed

| Enzyme Target | Pemetrexed (Kᵢ, nM) | Pemetrexed-triglutamate (Kᵢ, nM) | Reference |

| DHFR (human) | 7.2 | 0.86 | |

| TS (human) | 3.4 | 2.8 | |

| GARFT (human) | 65 | Data not consistently available | |

| Note: Kᵢ values can vary based on experimental conditions. Polyglutamated forms generally show higher affinity. |

Table 2: Pemetrexed Cytotoxicity (IC₅₀) in NSCLC Cell Lines

| Cell Line | Histology | IC₅₀ (nM) | Reference |

| A549 | Adenocarcinoma | ~400 (Varies with conditions) | |

| H1299 | Adenocarcinoma | Data variable | |

| PC9 | Adenocarcinoma | ~50-100 | |

| Note: IC₅₀ values are highly dependent on assay duration, folate concentration in the medium, and the specific cell line. |

Key Experimental Protocols

The characterization of pemetrexed's activity relies on standardized in vitro assays.

Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of pemetrexed to inhibit the activity of its purified target enzymes.

-

Reagent Preparation: Prepare a reaction buffer appropriate for the specific enzyme (e.g., phosphate buffer for DHFR). Prepare solutions of the purified recombinant enzyme (TS, DHFR, or GARFT), its specific substrate (e.g., dUMP for TS, DHF for DHFR), and any necessary cofactors (e.g., NADPH for DHFR).

-

Inhibitor Preparation: Create a series of dilutions of pemetrexed or its polyglutamated forms.

-

Pre-incubation: In a microplate, mix the enzyme with the various concentrations of the inhibitor. Allow this mixture to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate/cofactor solution to the wells.

-

Data Acquisition: Monitor the reaction progress kinetically using a spectrophotometer. For DHFR, this involves measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of pemetrexed required to reduce enzyme activity by 50%.

Cell Viability (Sulforhodamine B - SRB) Assay

The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity by quantifying total cellular protein.

-

Cell Seeding: Plate adherent cancer cells (e.g., A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Expose the cells to a range of pemetrexed concentrations for a specified duration (typically 72 hours).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

-

Washing: Discard the TCA and wash the plates several times with slow-running tap water or 1% acetic acid to remove unbound dye and debris. Allow the plates to air-dry completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Solubilization and Measurement: Wash the plates again with 1% acetic acid to remove unbound SRB. Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well. Measure the absorbance at approximately 510-540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of pemetrexed on cell cycle progression.

-

Cell Treatment: Culture cells in the presence of various concentrations of pemetrexed for a set time (e.g., 48 or 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached using trypsin, which is then inactivated with media containing serum. Combine all cells and centrifuge to form a pellet.

-

Fixation: Wash the cell pellet with PBS, then resuspend and fix the cells in cold 70% ethanol while vortexing gently. This permeabilizes the cell membrane. Store at -20°C or 4°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Data Interpretation: The resulting data is displayed as a histogram. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. Pemetrexed treatment typically results in an accumulation of cells in the G1 or S phase.

Visualizing Pathways and Workflows

Pemetrexed's Multi-Target Mechanism in Folate Metabolism

Caption: Pemetrexed inhibits TS, DHFR, and GARFT, blocking nucleotide synthesis.

Cellular Uptake and Activation of Pemetrexed

Caption: Pemetrexed enters the cell and is polyglutamylated by FPGS for activation.

Experimental Workflow for Pemetrexed Evaluation

Caption: Workflow for preclinical evaluation of pemetrexed's anticancer effects.

Clinical Applications and Resistance

Approved Indications

Pemetrexed, in combination with cisplatin, is a first-line treatment for patients with unresectable malignant pleural mesothelioma. It is also widely used for the treatment of locally advanced or metastatic non-squamous NSCLC, both as a first-line therapy with platinum agents and as a single-agent maintenance or second-line therapy.

Mechanisms of Resistance

Resistance to pemetrexed can develop through various mechanisms:

-

Impaired Drug Transport: Decreased expression of the RFC transporter (gene SLC19A1) can limit the uptake of pemetrexed into cancer cells.

-

Reduced Polyglutamylation: Downregulation or inactivating mutations in the FPGS enzyme can prevent the conversion of pemetrexed to its active, retained forms.

-

Target Enzyme Upregulation: Increased expression of the primary target, thymidylate synthase (TS), is a common mechanism of resistance, as higher drug concentrations are needed to achieve inhibition.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump pemetrexed out of the cell.

Conclusion

This compound stands out as a highly successful multi-targeted antifolate. Its unique ability to inhibit multiple key enzymes in nucleotide synthesis pathways provides a broad and durable mechanism of action against susceptible cancers. Understanding its biochemical properties, cellular pharmacology, and the assays used for its evaluation is crucial for researchers and clinicians working to optimize its use and overcome mechanisms of resistance.

References

- 1. targetedonc.com [targetedonc.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pemetrexed: a multitargeted antifolate agent with promising activity in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA drug approval summaries: pemetrexed (Alimta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of Pemetrexed (Alimta , LY231514) in lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzyme Inhibition Kinetics of Pemetrexed Disodium

For Researchers, Scientists, and Drug Development Professionals

Pemetrexed is a potent antifolate antineoplastic agent that functions by inhibiting multiple key enzymes involved in purine and pyrimidine synthesis.[1] Its efficacy is rooted in its ability to simultaneously disrupt several metabolic pathways essential for cell proliferation. This guide provides a detailed examination of the enzyme inhibition kinetics of pemetrexed, its cellular activation, and the experimental methodologies used to characterize its activity.

Mechanism of Action: A Multi-Targeted Approach

Pemetrexed exerts its cytotoxic effects by targeting at least three folate-dependent enzymes: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT).[2][3] Inhibition of these enzymes leads to the depletion of essential precursors for DNA and RNA synthesis, ultimately causing cell death.[4]

Upon entering the cell, primarily via the reduced folate carrier, pemetrexed is converted into its more active polyglutamated forms by the enzyme folylpolyglutamate synthase (FPGS).[3] These polyglutamated metabolites are retained within the cell for longer periods and exhibit increased potency against their target enzymes, particularly TS. This intracellular activation is a critical determinant of pemetrexed's therapeutic activity.

Below is a diagram illustrating the cellular uptake, activation, and multi-targeted inhibition mechanism of pemetrexed.

Enzyme Inhibition Kinetics Data

The inhibitory potency of pemetrexed and its polyglutamated forms is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Pemetrexed demonstrates potent inhibition against its targets, with its polyglutamated forms showing significantly higher affinity, especially for TS.

| Enzyme Target | Inhibitor | Kᵢ (nM) |

| Dihydrofolate Reductase (DHFR) | Pemetrexed (triglutamate) | 0.86 |

| Thymidylate Synthase (TS) | Pemetrexed (triglutamate) | 3.1 |

Note: The Kᵢ values can vary based on experimental conditions and the specific form of the enzyme (e.g., wild type vs. mutant). The data presented is derived from studies on wild-type human enzymes.

Folate Metabolism Pathway and Pemetrexed's Role

Pemetrexed disrupts the normal functioning of the folate metabolic pathway, which is crucial for the synthesis of nucleotides. The diagram below outlines this pathway and highlights the points of inhibition by pemetrexed.

Experimental Protocols

Determining the inhibition kinetics of compounds like pemetrexed requires precise and reproducible enzyme assays. Below are generalized protocols for assessing the inhibition of DHFR and TS.

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Principle: DHFR catalyzes the reaction: DHF + NADPH + H⁺ → THF + NADP⁺. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

-

DHFR Enzyme: Purified human DHFR.

-

Substrate: Dihydrofolic acid (DHF).

-

Cofactor: NADPH.

-

Inhibitor: Pemetrexed disodium, serially diluted.

-

Instrumentation: UV/Vis spectrophotometer with temperature control.

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme.

-

Add various concentrations of pemetrexed to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, DHF.

-

Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for several minutes.

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition and the substrate concentration relative to its Kₘ are known.

Several methods exist for assaying TS activity. A common method is a spectrophotometric assay that couples the TS reaction to the DHFR reaction. A more direct and modern approach uses liquid chromatography-mass spectrometry (LC-MS) to measure the product, dTMP.

Principle (LC-MS Method): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate (CH₂-THF) as a methyl donor. The rate of dTMP formation is directly quantified by LC-MS.

Materials:

-

Assay Buffer: Tris-HCl buffer with appropriate cofactors (e.g., MgCl₂, DTT).

-

TS Enzyme: Purified human TS.

-

Substrates: dUMP and CH₂-THF.

-

Inhibitor: this compound, serially diluted.

-

Instrumentation: LC-MS system.

Procedure:

-

Prepare reaction mixtures containing assay buffer, dUMP, CH₂-THF, and the TS enzyme.

-

Add various concentrations of pemetrexed and pre-incubate.

-

Initiate the reaction and incubate at 37°C for a set time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant using an LC-MS method to separate and quantify the amount of dTMP produced.

-

Calculate the reaction rate and determine IC₅₀ and Kᵢ values as described for the DHFR assay.

The workflow for a typical enzyme inhibition screening experiment is visualized below.

Conclusion

This compound is a multi-targeted antifolate whose clinical efficacy is derived from its potent inhibition of TS, DHFR, and GARFT. Its intracellular conversion to polyglutamated forms significantly enhances its inhibitory activity and cellular retention. Understanding the specific kinetics of this inhibition is crucial for optimizing its therapeutic use and for the development of next-generation antifolate agents. The experimental protocols outlined provide a framework for the continued investigation of pemetrexed and other enzyme inhibitors in the field of oncology drug development.

References

Dihydrofolate reductase (DHFR) and Pemetrexed interaction

An In-depth Technical Guide to the Interaction of Pemetrexed with Dihydrofolate Reductase (DHFR)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemetrexed is a multi-targeted antifolate agent widely used in the treatment of non-squamous non-small cell lung cancer and malignant pleural mesothelioma. Its mechanism of action involves the disruption of folate-dependent metabolic processes critical for cell proliferation. While Pemetrexed inhibits several key enzymes, its interaction with Dihydrofolate Reductase (DHFR) is a component of its broader cytotoxic activity. This guide provides a detailed technical overview of the Pemetrexed-DHFR interaction, including its biochemical mechanism, quantitative inhibition data, downstream cellular consequences, and the experimental protocols used for its characterization.

Introduction to DHFR and Pemetrexed

Dihydrofolate Reductase (DHFR): DHFR (EC 1.5.1.3) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives, known as folates, are vital one-carbon carriers required for the de novo synthesis of purines, thymidylate, and several amino acids. By maintaining the intracellular pool of THF, DHFR plays a critical role in DNA synthesis, repair, and cellular replication. This makes it a well-established target for cancer chemotherapy.

Pemetrexed: Pemetrexed (brand name Alimta®) is a pyrrolo[2,3-d]pyrimidine-based antifolate. Structurally similar to folic acid, it is transported into cells via folate transporters like the reduced folate carrier (RFC)[1][2]. Unlike classical antifolates such as methotrexate, which primarily target DHFR, Pemetrexed is a multi-targeted inhibitor, exerting its effects on thymidylate synthase (TS), DHFR, and glycinamide ribonucleotide formyltransferase (GARFT)[3][4][5].

Mechanism of Interaction: The Role of Polyglutamylation

The efficacy of Pemetrexed is significantly enhanced through its intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the sequential addition of glutamate residues to the Pemetrexed molecule.

-

Enhanced Intracellular Retention: Polyglutamylation increases the negative charge of the drug, trapping it within the cell and leading to prolonged intracellular drug exposure.

-

Increased Inhibitory Potency: The polyglutamated forms of Pemetrexed exhibit significantly higher binding affinities for its target enzymes, including DHFR and particularly TS. The pentaglutamate derivative of Pemetrexed is approximately 100 times more potent as a TS inhibitor than its monoglutamate parent form.

While Pemetrexed does inhibit DHFR, its affinity for DHFR is considerably lower than that of methotrexate—by up to three orders of magnitude. Consequently, the primary mechanism of Pemetrexed's action is often attributed to its potent inhibition of TS. The blockade of TS prevents the conversion of dUMP to dTMP, which not only depletes the necessary precursor for DNA synthesis but also halts the production of DHF, the substrate for DHFR. This renders the subsequent inhibition of DHFR by Pemetrexed somewhat redundant, though it contributes to the overall depletion of the THF pool.

Quantitative Analysis of the DHFR-Pemetrexed Interaction

The inhibitory activity of Pemetrexed and its derivatives against DHFR has been quantified using various enzymatic assays. The data highlights the superior potency of the polyglutamated forms.

| Inhibitor | Enzyme Source | Parameter | Value (nM) | Reference |

| Pemetrexed (monoglutamate) | Recombinant Human | Apparent K_i_ | >200 | |

| Pemetrexed (monoglutamate) | Human | Affinity (K_d_) | ~7 | |

| Pemetrexed (triglutamate) | Wild-Type Human | K_i_ | 0.86 | |

| Pemetrexed (pentaglutamate) | Not Specified | K_i_ | 7.2 | |

| Pemetrexed (pentaglutamate) | Human | Affinity (K_d_) | ~7 |

K_i_ (Inhibition Constant) and K_d_ (Dissociation Constant) are measures of binding affinity; lower values indicate stronger inhibition.

Downstream Signaling Pathways and Cellular Consequences

The inhibition of DHFR, TS, and GARFT by Pemetrexed culminates in the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).

-

Depletion of Nucleotides: Inhibition of these key enzymes leads to a severe reduction in the intracellular pools of thymidine triphosphate (dTTP) and purine nucleotides (ATP, GTP).

-

S-Phase Arrest: The lack of essential DNA precursors causes cells to arrest in the S-phase of the cell cycle.

-

Induction of Apoptosis: Prolonged S-phase arrest and DNA damage trigger apoptosis through both p53-dependent and -independent pathways. This involves the activation of caspases and is associated with the upregulation of pro-apoptotic proteins such as Bax, PUMA, Fas, DR4, and DR5.

-

Modulation of Other Pathways: Studies have also implicated the activation of the Akt and NF-κB signaling pathways in the cellular response to Pemetrexed.

Experimental Protocols

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol measures DHFR activity by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Materials:

-

96-well clear, flat-bottom microplate

-

Multi-well spectrophotometer with kinetic reading capabilities

-

Recombinant human DHFR

-

DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5-7.5)

-

Dihydrofolic acid (DHF) substrate solution (prepare fresh, protect from light)

-

NADPH solution (prepare fresh)

-

Pemetrexed stock solution

-

Positive control inhibitor (e.g., Methotrexate)

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF substrate in cold DHFR Assay Buffer immediately before use. Prepare serial dilutions of Pemetrexed.

-

Assay Setup: To appropriate wells of the 96-well plate, add:

-

Sample Wells: 2 µL of Pemetrexed dilution.

-

Enzyme Control (EC) Wells: 2 µL of solvent vehicle.

-

Inhibitor Control (IC) Wells: 2 µL of Methotrexate.

-

-

Add DHFR enzyme solution to all wells except the background control. Bring the volume in each well to 100 µL with Assay Buffer.

-

Reaction Initiation: Initiate the reaction by adding a mixture containing NADPH and DHF substrate to all wells. The final reaction volume is typically 200 µL.

-

Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm at room temperature or 25°C. Record readings every 15-30 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each Pemetrexed concentration relative to the Enzyme Control.

-

Determine the IC50 value by plotting percent inhibition versus log[Pemetrexed] and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT or CCK-8)

This protocol determines the cytotoxic effect of Pemetrexed on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, H460)

-

Complete cell culture medium

-

96-well cell culture plates

-

Pemetrexed stock solution

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Pemetrexed in culture medium. Remove the old medium from the cells and add 100 µL of the Pemetrexed dilutions to the respective wells. Include untreated and solvent control wells.

-

Incubation: Incubate the plates for a specified duration, typically 72 hours, at 37°C in a 5% CO₂ incubator.

-

Viability Measurement:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure absorbance at 450 nm.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of Pemetrexed required to inhibit cell growth by 50%, by plotting viability versus log[Pemetrexed].

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing a DHFR inhibitor like Pemetrexed.

Conclusion

Pemetrexed is a clinically significant chemotherapeutic agent that functions through the simultaneous inhibition of multiple enzymes within the folate pathway. While its interaction with DHFR is less potent compared to its effect on TS, it remains an integral part of its multi-targeted mechanism. The inhibition of DHFR contributes to the depletion of the cellular THF pool, thereby enhancing the disruption of purine and thymidylate synthesis. Understanding the quantitative kinetics, the critical role of polyglutamylation, and the downstream cellular effects of the Pemetrexed-DHFR interaction is essential for optimizing its clinical application and for the development of next-generation antifolates.

References

- 1. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Pemetrexed Disodium: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the core physicochemical properties of Pemetrexed Disodium, a multi-targeted antifolate agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Chemical and Physical Properties

Pemetrexed is an antifolate antineoplastic agent that disrupts folate-dependent metabolic processes essential for cell replication.[3] It is administered as the disodium salt, which exists in various hydrated forms, most commonly as the heptahydrate or hemipentahydrate. Doses are typically expressed in terms of the pemetrexed base.

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |

| Molecular Formula | C20H19N5Na2O6 (Anhydrous) C20H33N5Na2O13 (Heptahydrate) | |

| Molecular Weight | 471.37 g/mol (Anhydrous) 597.48 g/mol (Heptahydrate) | |

| Appearance | White to almost white or light yellow/green-yellow solid/powder | |

| Melting Point | >300°C (decomposes) 254-258°C (decomposes) | |

| pKa | 3.6 and 4.4 (for the two carboxylic acid moieties) |

Solubility Profile

The solubility of this compound is a critical factor for its formulation as an intravenous solution. It is soluble in aqueous solutions, and its solubility can be influenced by the solvent and the need for sonication.

| Solvent | Solubility | Source |

| Water (H2O) | 30 mg/mL | |

| Phosphate-Buffered Saline (PBS) | 50 mg/mL (requires ultrasonic) | |

| Saline | 100 mg/mL (requires ultrasonic) |

Stability Profile

This compound's stability is dependent on storage conditions, including temperature, light exposure, and the container material. Reconstituted solutions have defined stability periods to ensure safety and efficacy.

| Condition | Stability | Findings | Source |

| Reconstituted Solution | 24 hours at 2°C to 8°C or at 25°C | Licensed product information states chemical and physical stability for this period. | |

| In Polypropylene Syringes | 2 days at room temperature; 31 days refrigerated | Reconstituted with 0.9% sodium chloride to 25 mg/mL. | |

| In PVC Bags (Frozen) | Chemically stable for 90 days at -20°C | Microparticulates may form, possibly due to the PVC container; freezing is not recommended. | |

| In Viaflo Infusion Bags | 21 days at 2-8°C (protected from light) | Shelf life is limited by the increase in related substance levels. | |

| Aqueous Solution | Stability increases as drug concentration increases from 12.5 to 50 mg/mL. A pH below 6 causes significant degradation. | Stabilizers like sodium sulfite and N-acetylcysteine can prevent color change and chemical degradation. |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound.

A. Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

-

Preparation: An excess amount of this compound solid is added to a known volume of the solvent (e.g., water, PBS) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

-

Separation: The suspension is filtered to remove the undissolved solid, yielding a saturated solution.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

B. pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the ionization constants (pKa) of a substance.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a water/co-solvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values are determined from the inflection points of this curve, often corresponding to the pH at half-neutralization points.

C. Stability-Indicating HPLC Assay

A stability-indicating HPLC method is used to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time and to detect the formation of degradation products.

-

Method Development: An HPLC method is developed to separate this compound from its potential degradation products and impurities. This involves optimizing the mobile phase, stationary phase (column), flow rate, and detection wavelength.

-

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. This helps to demonstrate the specificity of the analytical method.

-

Stability Study Execution: this compound solutions, prepared under various conditions (e.g., different concentrations, containers), are stored at specified temperatures and humidity levels.

-

Sample Analysis: At predetermined time intervals, samples are withdrawn and analyzed using the validated HPLC method. The concentration of this compound and the levels of any related substances are measured.

-

Shelf-Life Determination: The data are analyzed to determine the rate of degradation, and a shelf life is assigned based on the time it takes for the concentration to fall below a specified limit (e.g., 95% of the initial concentration).

Mechanism of Action and Signaling Pathways

Pemetrexed exerts its anticancer effects by inhibiting multiple folate-dependent enzymes crucial for the de novo biosynthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Core Mechanism of Action

Pemetrexed is transported into cells via the reduced folate carrier (RFC) and other folate transport systems. Inside the cell, it is converted by the enzyme folylpolyglutamate synthetase (FPGS) into polyglutamated forms. These polyglutamated metabolites are more potent inhibitors and are retained within the cell for a longer duration, enhancing the drug's action. The primary targets are:

-

Thymidylate Synthase (TS)

-

Dihydrofolate Reductase (DHFR)

-

Glycinamide Ribonucleotide Formyltransferase (GARFT)

Inhibition of these enzymes leads to the depletion of nucleotide precursors, resulting in the arrest of DNA synthesis and ultimately, apoptotic cell death.

Caption: Mechanism of action of this compound.

Involvement of the Akt Signaling Pathway

Recent studies have shown that pemetrexed can also induce S-phase arrest and apoptosis through the deregulation of the Akt signaling pathway. Pemetrexed treatment has been observed to lead to a sustained phosphorylation and nuclear accumulation of Akt, which plays a role in cell survival and cell cycle progression. This suggests that the antitumor effects of pemetrexed may involve both p53-dependent and p53-independent pathways.

Caption: Pemetrexed's influence on the Akt signaling pathway.

References

The Discovery and Development of Pemetrexed Disodium: A Technical Guide

An In-depth Exploration of the Core Science from Bench to Bedside for Researchers, Scientists, and Drug Development Professionals.

Introduction

Pemetrexed disodium, marketed under the brand name Alimta®, is a pivotal multi-targeted antifolate agent in the chemotherapeutic arsenal against various solid tumors, notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[1][2] Its development represents a significant advancement in the field of antifolate chemotherapy, building upon decades of research that began in the 1950s with methotrexate.[3] Developed by Edward C. Taylor at Princeton University and clinically advanced by Eli Lilly and Company, pemetrexed was engineered to overcome some limitations of earlier antifolates by targeting multiple key enzymes in crucial metabolic pathways.[4][5] This guide provides a detailed technical overview of its discovery, mechanism of action, and the preclinical and clinical journey that led to its regulatory approval and widespread clinical use.

Discovery and Synthesis

The discovery of pemetrexed (originally LY231514) was reported in 1992 by Taylor et al. The research aimed to create a novel antifolate with a unique spectrum of activity. The synthesis of pemetrexed is a multi-step process. A well-documented convergent synthesis involves the preparation of a p-toluenesulfonic acid salt as a key intermediate. The process generally involves activating 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid for coupling with a glutamate derivative. For instance, the acid can be activated with 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM) to form an active ester, which is then reacted with diethyl L-glutamate. The resulting product is subsequently saponified to yield the free acid form of the drug substance. The final step involves preparation of the disodium salt, which can be crystallized into various hydrated forms, including the heptahydrate.

Mechanism of Action

Pemetrexed is classified as a folate antimetabolite, chemically similar to folic acid. Its primary mechanism involves the inhibition of multiple key folate-dependent enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. By disrupting these pathways, pemetrexed effectively halts cell replication, leading to cell death in rapidly dividing cancer cells.

The key enzymatic targets are:

-

Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in pyrimidine synthesis.

-

Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, a vital cofactor for nucleotide synthesis.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo purine synthesis pathway.

Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein systems. Inside the cell, it undergoes polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are more potent inhibitors of TS and GARFT and are retained within the cell for a longer duration, leading to prolonged drug action in malignant cells. This intracellular conversion to polyglutamate forms makes pemetrexed a prodrug, with its pentaglutamate form being over 60-fold more potent in its inhibition of TS than the parent compound.

Preclinical Development

Preclinical evaluation of pemetrexed demonstrated its broad antitumor activity across a variety of solid tumors. In vitro and in vivo studies were crucial in characterizing its efficacy, mechanism, and toxicity profile.

In Vitro Studies & Experimental Protocols

In vitro studies established pemetrexed's multi-targeted inhibitory action and its cytotoxic effects on cancer cell lines.

Enzyme Inhibition Assays:

-

Objective: To determine the inhibitory constants (Ki) of pemetrexed and its polyglutamated forms against target enzymes.

-

Methodology: Recombinant human or murine enzymes (TS, DHFR, GARFT) were used. Enzyme activity was measured in the presence of varying concentrations of the inhibitor (pemetrexed). The Ki values were then calculated using kinetic analysis, such as Dixon plots. Substrates for these assays are typically radiolabeled to facilitate detection of the product. For TS, the release of tritium from [5-³H]dUMP is measured. For DHFR, the oxidation of NADPH is monitored spectrophotometrically.

Cell Growth Inhibition Assays:

-

Objective: To determine the concentration of pemetrexed required to inhibit the growth of various cancer cell lines by 50% (IC50).

-

Methodology: Cancer cell lines (e.g., mesothelioma lines MSTO-211H, NCI-H2052) were cultured in appropriate media. Cells were exposed to a range of pemetrexed concentrations for a specified period (e.g., 72 hours). Cell viability was then assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The IC50 values were calculated from the dose-response curves.

Table 1: Inhibitory Constants (Ki) of Pemetrexed Against Folate-Dependent Enzymes

| Compound | rHuTS (nM) | rHuDHFR (nM) | rmGARFT (nM) |

|---|---|---|---|

| Pemetrexed | 1.3 ± 0.1 | 7.2 ± 0.6 | 65 ± 5 |

| Pemetrexed-Glu2 | 1.2 ± 0.1 | 3.4 ± 0.3 | 21 ± 2 |

| Pemetrexed-Glu3 | 1.0 ± 0.1 | 3.1 ± 0.3 | 7.3 ± 0.6 |

| Pemetrexed-Glu4 | 0.4 ± 0.1 | 1.9 ± 0.2 | 7.2 ± 0.6 |

| Pemetrexed-Glu5 | 0.2 ± 0.1 | 1.0 ± 0.1 | 7.0 ± 0.6 |

Data adapted from Shih et al., 1997, as cited in The Oncologist. rHuTS: recombinant Human Thymidylate Synthase; rHuDHFR: recombinant Human Dihydrofolate Reductase; rmGARFT: recombinant murine Glycinamide Ribonucleotide Formyltransferase.

In Vivo Studies & Experimental Protocols

In vivo studies in animal models were essential to evaluate the antitumor efficacy and safety of pemetrexed before human trials.

Xenograft Tumor Models:

-

Objective: To assess the antitumor activity of pemetrexed in a living organism.

-

Methodology: Human tumor cells (e.g., NSCLC H2122) were implanted subcutaneously or orthotopically into immunocompromised rodents (e.g., athymic nude rats). Once tumors reached a palpable size, animals were treated with pemetrexed, often administered intraperitoneally (i.p.) at various doses and schedules (e.g., 50, 100, 200 mg/kg/day). Tumor growth was monitored over time by measuring tumor volume. Efficacy was determined by comparing tumor growth delay and overall survival in treated versus control groups. Toxicities were monitored by observing changes in body weight and overall animal health.

Preclinical studies also revealed that combining pemetrexed with other chemotherapeutic agents, such as gemcitabine and cisplatin, resulted in synergistic cytotoxic effects. Furthermore, a critical finding from preclinical work was that folic acid and vitamin B12 supplementation could significantly mitigate the drug's toxicities without compromising its antitumor activity. This observation was pivotal for the design of subsequent clinical trials.

Clinical Development

The clinical development of pemetrexed involved a series of Phase I, II, and III trials to establish its safety, dosage, and efficacy in humans.

Phase I and II Trials

Initial Phase I studies determined the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs), which were primarily myelosuppression. Phase II trials then explored the efficacy of pemetrexed as a single agent and in combination with other drugs across a wide range of solid tumors, including NSCLC, mesothelioma, and breast, bladder, and pancreatic cancers. These trials showed promising activity and a manageable toxicity profile, particularly with the introduction of vitamin supplementation.

Pivotal Phase III Trials

The efficacy and safety of pemetrexed were definitively established in large, randomized Phase III clinical trials, leading to its FDA approval.

Malignant Pleural Mesothelioma:

-

Trial Design: A pivotal Phase III trial randomized 456 patients with unresectable malignant pleural mesothelioma who had not received prior chemotherapy.

-

Protocol: Patients were assigned to one of two arms:

-

Pemetrexed + Cisplatin: Pemetrexed 500 mg/m² and Cisplatin 75 mg/m² administered intravenously on Day 1 of a 21-day cycle.

-

Cisplatin alone: Cisplatin 75 mg/m² on Day 1 of a 21-day cycle. All patients in the combination arm received folic acid and vitamin B12 supplementation to reduce toxicity.

-

-

Endpoints: The primary endpoint was overall survival. Secondary endpoints included time to progression and objective response rate.

Non-Small Cell Lung Cancer (NSCLC) - Second-Line Treatment:

-

Trial Design: A Phase III study compared single-agent pemetrexed to docetaxel in patients with locally advanced or metastatic NSCLC who had previously received chemotherapy.

-

Protocol: Patients were randomized to receive either pemetrexed (500 mg/m² on Day 1 of a 21-day cycle) or docetaxel (75 mg/m² on Day 1 of a 21-day cycle).

-

Endpoints: The primary endpoint was overall survival. The study demonstrated that pemetrexed had equivalent efficacy to docetaxel but with a significantly better safety profile, showing less grade 3/4 neutropenia and hair loss.

Table 2: Summary of Pivotal Phase III Clinical Trial Results

| Indication | Treatment Arms | N | Median Overall Survival | Median Time to Progression | Objective Response Rate | Reference |

|---|---|---|---|---|---|---|

| Malignant Pleural Mesothelioma | Pemetrexed + Cisplatin | 226 | 12.1 months | 5.7 months | 41.3% | |

| Cisplatin Alone | 222 | 9.3 months | 3.9 months | 16.7% | ||

| NSCLC (Second-Line) | Pemetrexed | - | Equivalent to Docetaxel | - | - |

| | Docetaxel | - | (non-inferiority met) | - | - | |

Regulatory Approval and Post-Marketing

Based on the strength of the clinical trial data, pemetrexed received its first major regulatory approval from the U.S. Food and Drug Administration (FDA).

Key FDA Approval Dates:

-

February 4, 2004: Approved in combination with cisplatin for the treatment of malignant pleural mesothelioma.

-

August 2004: Received accelerated approval for the second-line treatment of non-small-cell lung cancer.

-

September 2008: Granted full approval as a first-line treatment, combined with cisplatin, for locally advanced and metastatic non-squamous NSCLC.

Following its initial approvals, the use of pemetrexed has expanded. It is also indicated for maintenance therapy in patients with advanced non-squamous NSCLC whose disease has not progressed after four cycles of platinum-based chemotherapy. Generic versions of pemetrexed have since been approved, increasing access to this important therapeutic agent.

Conclusion

The journey of this compound from its rational design and synthesis to its establishment as a standard of care for mesothelioma and non-squamous NSCLC is a testament to the success of targeted drug development. By inhibiting multiple key enzymes in folate metabolism, it offers a broad yet specific mechanism of antitumor activity. The meticulous preclinical and clinical investigations not only established its efficacy but also led to crucial supportive care strategies, such as vitamin supplementation, that significantly improve its therapeutic index. Pemetrexed remains a cornerstone of thoracic oncology, and ongoing research continues to explore its role in new combinations and indications.

References

Pemetrexed Disodium: A Comprehensive Technical Guide to its Molecular Structure and Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed disodium, a potent multitargeted antifolate agent, has become a cornerstone in the treatment of various solid tumors, notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer. Its efficacy lies in the simultaneous inhibition of several key enzymes crucial for de novo purine and pyrimidine biosynthesis, thereby depriving rapidly proliferating cancer cells of the necessary precursors for DNA and RNA synthesis. This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, and multifaceted mechanism of action of this compound. Detailed experimental protocols for assessing its biological activity and quantitative data on its enzymatic inhibition are presented to facilitate further research and drug development efforts in the field of cancer therapeutics.

Molecular Structure and Physicochemical Properties

Pemetrexed is an N-acylglutamic acid that features a pyrrolo[2,3-d]pyrimidine core structure, chemically resembling folic acid.[1] The disodium salt form enhances its solubility for intravenous administration.

Chemical Name: (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid, disodium salt[1]

Molecular Formula: C₂₀H₁₉N₅Na₂O₆[2]

Molecular Weight: 471.4 g/mol [2]

Appearance: White to off-white or pale yellow crystalline solid.

Solubility: this compound is soluble in water.[3] For instance, its solubility in water is reported to be 30 mg/mL, resulting in a clear solution. It is also soluble in saline (100 mg/mL) and PBS (50 mg/mL).

Storage and Stability: this compound for injection should be stored at controlled refrigerated temperatures of 2°C to 8°C (36°F to 46°F). Once diluted, the solution is chemically and physically stable for up to 24 hours under refrigerated conditions. Oxidation is a primary degradation pathway in aqueous solutions. The stability of pemetrexed solutions is also pH-dependent, with significant degradation occurring at a pH below 6. It is incompatible with diluents containing calcium, such as Ringer's solution.

Mechanism of Action: Multi-Targeted Enzyme Inhibition

Pemetrexed exerts its cytotoxic effects by inhibiting three key enzymes involved in the folate metabolic pathway, which is essential for the synthesis of purine and pyrimidine nucleotides. This multi-targeted approach is a distinguishing feature of pemetrexed compared to other antifolates.

The primary targets of pemetrexed are:

-

Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.

-

Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo purine biosynthesis pathway.

By inhibiting these enzymes, pemetrexed effectively blocks the formation of precursor nucleotides, leading to the arrest of DNA and RNA synthesis and ultimately inducing apoptosis in cancer cells.

Cellular Uptake and Polyglutamation

Pemetrexed is actively transported into cells via the reduced folate carrier (RFC) and membrane folate binding protein transport systems. Once inside the cell, it undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate residues to the pemetrexed molecule.

The polyglutamated forms of pemetrexed are more potent inhibitors of TS and GARFT and are retained within the cell for a longer duration due to their increased size and charge, leading to prolonged drug action.

Quantitative Data: Enzyme Inhibition and Cytotoxicity

The inhibitory activity of pemetrexed and its polyglutamated forms against its target enzymes, as well as its cytotoxic effects on various cancer cell lines, have been quantified in numerous studies.

| Enzyme | Inhibitor | Kᵢ (nM) | Reference |

| Thymidylate Synthase (TS) | Pemetrexed Pentaglutamate | 1.3 | |

| Dihydrofolate Reductase (DHFR) | Pemetrexed Pentaglutamate | 7.2 | |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pemetrexed Pentaglutamate | 65 |

| Cancer Cell Line | Histology | IC₅₀ (nM) | Reference |

| Gastric Cancer Cell Lines | Gastric Cancer | 17 - 310 | |

| Head and Neck Cancer Cell Lines | Head and Neck Cancer | 118.77 ± 17.28 |

Signaling Pathways and Experimental Workflows

Inhibition of Nucleotide Biosynthesis Pathway

The following diagram illustrates the points of inhibition by pemetrexed in the de novo purine and pyrimidine biosynthesis pathways.

Caption: Pemetrexed's inhibition of key enzymes in nucleotide synthesis.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of pemetrexed on cancer cell lines.

Caption: Workflow for determining the in vitro cytotoxicity of pemetrexed.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

1. Cell Seeding:

- Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.

- Allow cells to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment:

- Prepare serial dilutions of this compound (e.g., from 0.01 nM to 100 µM).

- Add the prepared drug solutions to the respective wells. Include untreated control wells.

- Incubate the plates for 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Formazan Solubilization:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated controls.

- Determine the IC₅₀ value, which is the concentration of pemetrexed that inhibits cell growth by 50%.

Enzyme Inhibition Assays

These assays are performed to determine the inhibitory potency of pemetrexed against its target enzymes.

1. Enzyme Source:

- Use purified recombinant human enzymes (TS, DHFR, and GARFT).

2. Assay Principles:

- TS Assay: Monitor the increase in absorbance at 340 nm resulting from the formation of 7,8-dihydrofolate, a product of the TS-catalyzed reaction.

- DHFR Assay: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

- GARFT Assay: Spectrophotometrically measure the formation of the product 5,8-dideazafolate at 295 nm.

3. Procedure:

- Perform the assays in the presence of varying concentrations of pemetrexed (or its polyglutamated forms) and the respective enzyme substrates in an appropriate buffer system.

- Initiate the reaction by adding the enzyme.

- Monitor the change in absorbance over time using a spectrophotometer.

4. Data Analysis:

- Determine the initial reaction velocities at different inhibitor concentrations.

- Calculate the IC₅₀ and/or Kᵢ values to quantify the inhibitory potency of pemetrexed.

Cellular Uptake and Polyglutamation Assay

This assay is used to study the transport of pemetrexed into cells and its subsequent conversion to polyglutamated forms.

1. Cell Culture and Treatment:

- Culture cancer cells to a desired confluency.

- Expose the cells to radiolabeled pemetrexed (e.g., [³H]pemetrexed) for various time points.

2. Cell Lysis and Separation:

- Wash the cells to remove extracellular drug.

- Lyse the cells to release intracellular contents.

- Separate the parent pemetrexed from its polyglutamated forms using high-performance liquid chromatography (HPLC).

3. Quantification:

- Quantify the amount of intracellular pemetrexed and its polyglutamated derivatives using a scintillation counter.

4. Data Analysis:

- Determine the rate of cellular uptake and the extent of polyglutamation over time.

Conclusion

This compound stands as a testament to the success of targeted cancer therapy. Its unique ability to inhibit multiple key enzymes in nucleotide biosynthesis provides a powerful mechanism to combat the uncontrolled proliferation of cancer cells. A thorough understanding of its molecular structure, mechanism of action, and the experimental methodologies to evaluate its efficacy is paramount for the continued development of novel antifolate agents and for optimizing its clinical application. This technical guide serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing the fight against cancer.

References

An In-Depth Technical Guide to the Intracellular Polyglutamylation of Pemetrexed

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemetrexed, a multi-targeted antifolate chemotherapeutic agent, requires intracellular metabolic activation via polyglutamylation to exert its optimal cytotoxic effects. This process, catalyzed by folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the parent drug molecule. The resulting polyglutamated forms of pemetrexed are more effectively retained within the cell and exhibit significantly increased inhibitory potency against key enzymes in the folate pathway, primarily thymidylate synthase (TS), and to a lesser extent, dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT). The extent of pemetrexed polyglutamylation is a critical determinant of its therapeutic efficacy, while alterations in this metabolic pathway, including decreased FPGS activity or increased activity of the catabolic enzyme γ-glutamyl hydrolase (GGH), are key mechanisms of drug resistance. This guide provides a comprehensive overview of the biochemical mechanisms, experimental methodologies for assessment, and clinical implications of pemetrexed polyglutamylation.

The Core Mechanism: Intracellular Activation of Pemetrexed

Pemetrexed is transported into cancer cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[1] Once inside the cell, it undergoes a crucial activation step known as polyglutamylation.[2] This process is mediated by the enzyme folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate residues to the γ-carboxyl group of the pemetrexed molecule.[3][4]

The addition of these negatively charged glutamate tails has two profound consequences:

-

Enhanced Cellular Retention: The polyglutamated forms of pemetrexed are larger and more highly charged, which hinders their efflux from the cell.[5] This leads to a significant accumulation of the active drug within the tumor cell, prolonging its cytotoxic action.

-

Increased Enzyme Inhibition: Polyglutamylation dramatically increases the binding affinity of pemetrexed for its target enzymes. The pentaglutamate form of pemetrexed, for instance, is approximately 100 times more potent as an inhibitor of thymidylate synthase (TS) compared to the monoglutamate form.

The balance between the anabolic activity of FPGS and the catabolic activity of γ-glutamyl hydrolase (GGH), which removes glutamate residues, dictates the intracellular concentration and chain length of pemetrexed polyglutamates, and thus, its overall therapeutic effect.

Logical Relationship of Pemetrexed Activation and Action

Caption: Intracellular activation and mechanism of action of Pemetrexed.

Quantitative Data on Pemetrexed Polyglutamylation and Enzyme Inhibition

The efficiency of pemetrexed polyglutamylation and the inhibitory potency of its metabolites are key quantitative parameters that underpin its pharmacological profile.

Table 1: Kinetic Parameters for Folylpolyglutamate Synthetase (FPGS)

| Substrate | Enzyme Source | Km (μM) | Vmax (relative) | Reference(s) |

| Pemetrexed | Human FPGS | 0.8 | - | |

| Methotrexate | Human FPGS | ~100 | - |

Km (Michaelis constant) represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km indicates a higher affinity of the enzyme for the substrate.

Table 2: Inhibition Constants (Ki) of Pemetrexed and its Pentaglutamate Form

| Enzyme Target | Pemetrexed (Monoglutamate) Ki (nmol/L) | Pemetrexed (Pentaglutamate) Ki (nmol/L) | Fold Increase in Potency | Reference(s) |

| Thymidylate Synthase (TS) | 100-300 | 1-3 | ~100 | |

| Dihydrofolate Reductase (DHFR) | 7.0 | Not Reported | - | |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65,000 | 2,000 | ~32.5 |

Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

Experimental Protocols for Assessing Pemetrexed Polyglutamylation

A variety of in vitro and cell-based assays are employed to study the intracellular polyglutamylation of pemetrexed and its functional consequences.

In Vitro FPGS Enzyme Assay

This assay directly measures the activity of FPGS in converting pemetrexed to its polyglutamated forms.

Principle: Recombinant or purified FPGS is incubated with pemetrexed and [3H]-glutamate. The incorporation of radiolabeled glutamate into pemetrexed is quantified to determine enzyme activity.

Detailed Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 8.5)

-

20 mM ATP

-

20 mM MgCl2

-

40 mM KCl

-

10 mM dithiothreitol (DTT)

-

1 mM Pemetrexed

-

0.5 mM L-[3H]-glutamic acid (specific activity ~50 Ci/mmol)

-

Purified recombinant human FPGS (5-10 µg)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination of Reaction: Stop the reaction by adding 10% trichloroacetic acid (TCA).

-

Separation of Products: Separate the polyglutamated pemetrexed from unincorporated [3H]-glutamate using anion-exchange chromatography (e.g., DEAE-cellulose column).

-

Quantification: Elute the polyglutamated products and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the enzyme activity as pmol of glutamate incorporated per mg of protein per hour.

HPLC-Based Analysis of Intracellular Pemetrexed Polyglutamates

This method allows for the separation and quantification of different polyglutamate species of pemetrexed from cell lysates.

Principle: Cancer cells are incubated with pemetrexed, after which the cells are lysed and the intracellular contents are extracted. The different polyglutamate forms of pemetrexed are then separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by UV absorbance.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549 non-small cell lung cancer cells) in culture dishes and allow them to adhere. Treat the cells with a known concentration of pemetrexed (e.g., 1-10 µM) for a specified time (e.g., 24-72 hours).

-

Cell Harvesting and Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS), and then lyse the cells with a lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1% Triton X-100).

-

Protein Precipitation: Precipitate the protein from the cell lysate by adding an equal volume of ice-cold 10% TCA. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Sample Preparation: Collect the supernatant, which contains the pemetrexed polyglutamates, and neutralize it with 1 M Tris base.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 50 mM sodium phosphate buffer, pH 5.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 30% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Quantification: Use synthetic standards of pemetrexed monoglutamate and its polyglutamated forms to create a standard curve for quantification.

Experimental Workflow for Pemetrexed Polyglutamate Analysis

Caption: A streamlined workflow for analyzing intracellular Pemetrexed polyglutamates.

Clonogenic Survival Assay

This assay assesses the long-term cytotoxic effect of pemetrexed, which is influenced by its polyglutamylation and retention.

Principle: The ability of single cells to proliferate and form colonies after treatment with pemetrexed is measured. A reduction in colony formation indicates cytotoxicity.

Detailed Methodology:

-

Cell Seeding: Seed a low density of cancer cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of pemetrexed concentrations for a prolonged period (e.g., 72-96 hours) to allow for polyglutamylation to occur.

-

Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain them with crystal violet (0.5% w/v). Count the number of colonies (containing at least 50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of FPGS and GGH Expression

This technique is used to determine the protein expression levels of the key enzymes involved in pemetrexed polyglutamylation.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against FPGS and GGH.

Detailed Methodology:

-

Protein Extraction: Lyse cultured cancer cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for human FPGS or GGH overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative expression levels of FPGS and GGH between different cell lines or treatment conditions.

Clinical Significance and Resistance Mechanisms

The efficiency of pemetrexed polyglutamylation is a significant determinant of clinical response and the development of resistance.

-

Predictive Biomarker: High FPGS expression in tumors has been associated with better clinical outcomes in patients treated with pemetrexed-based chemotherapy. Conversely, high GGH expression may correlate with a poorer response.

-

Mechanisms of Resistance: Reduced intracellular accumulation of pemetrexed polyglutamates is a primary mechanism of acquired resistance. This can be due to:

-

Decreased FPGS expression or activity: This leads to inefficient conversion of pemetrexed to its active, retained forms.

-

Increased GGH expression or activity: This enhances the breakdown of pemetrexed polyglutamates, promoting drug efflux.

-

Impaired drug transport: Downregulation of folate transporters like RFC can limit the initial uptake of pemetrexed into the cell.

-

Logical Flow of Pemetrexed Resistance Development

Caption: Key mechanisms leading to the development of Pemetrexed resistance.

Conclusion

The intracellular polyglutamylation of pemetrexed is a pivotal process that governs its anticancer activity. A thorough understanding of the underlying enzymatic machinery, the ability to quantitatively assess the formation of pemetrexed polyglutamates, and the appreciation of its clinical implications are essential for optimizing the therapeutic use of this important chemotherapeutic agent and for developing strategies to overcome drug resistance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted role of polyglutamylation in the pharmacology of pemetrexed.

References

- 1. Addition of Exogenous γ-Glutamyl Hydrolase Eliminates the Need for Lengthy Incubation of Whole-Blood Lysate for Quantitation of Folate Vitamers by High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Folylpoly-Glutamate Synthetase Expression is associated with Tumor Response and Outcome from Pemetrexed-based Chemotherapy in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pemetrexed Disodium: A Multi-Targeted Disruptor of Purine and Pyrimidine Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pemetrexed disodium, a potent multi-targeted antifolate, has emerged as a cornerstone in the treatment of various solid tumors, including malignant pleural mesothelioma and non-small cell lung cancer. Its efficacy lies in its ability to concurrently inhibit multiple key enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides, thereby depriving cancer cells of the necessary building blocks for DNA and RNA replication. This technical guide provides a comprehensive overview of the core mechanisms of pemetrexed action, focusing on its role in disrupting purine and pyrimidine synthesis. It includes a detailed examination of its enzymatic targets, the critical process of intracellular polyglutamation, and the downstream consequences leading to cell cycle arrest and apoptosis. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying molecular pathways.

Introduction

Pemetrexed is a synthetic pyrimidine-based antifolate agent that structurally mimics folic acid, enabling its transport into cells via the reduced folate carrier (RFC) and membrane folate binding protein transport systems.[1] Once inside the cell, it is not the parent compound but its polyglutamated forms that are the primary active moieties.[2][3] This polyglutamation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), traps the drug intracellularly and significantly increases its inhibitory potency against its target enzymes.[2] Pemetrexed's multi-targeted nature distinguishes it from classical antifolates, as it inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), and to a lesser extent, aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT).[4] This broad-spectrum inhibition leads to a comprehensive shutdown of both pyrimidine and purine biosynthesis, ultimately leading to cancer cell death.

Mechanism of Action: A Multi-Pronged Attack on Nucleotide Synthesis

Pemetrexed exerts its cytotoxic effects by targeting key enzymes in the folate-dependent pathways of purine and pyrimidine synthesis. The conversion of pemetrexed to its polyglutamated forms is critical for its enhanced and sustained inhibitory activity.

Intracellular Activation: The Role of Polyglutamation

Upon entering the cell, pemetrexed is rapidly converted to polyglutamated derivatives by FPGS. These polyglutamated forms are more potent inhibitors of TS and GARFT than the monoglutamate form and are retained within the cell for longer periods, leading to prolonged enzyme inhibition.

Inhibition of Pyrimidine Synthesis

The primary target of pemetrexed in the pyrimidine synthesis pathway is Thymidylate Synthase (TS) . TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The polyglutamated forms of pemetrexed are potent inhibitors of TS, leading to a depletion of dTMP and an accumulation of dUMP. This imbalance disrupts DNA replication and repair, ultimately triggering apoptosis.

Inhibition of Purine Synthesis

Pemetrexed disrupts de novo purine synthesis by inhibiting two key enzymes:

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in one of the early steps of purine biosynthesis. Inhibition of GARFT by pemetrexed polyglutamates leads to a depletion of the purine nucleotide pool.

-

Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, an enzyme responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for both purine and thymidylate synthesis. Inhibition of DHFR further exacerbates the depletion of nucleotide precursors.

Quantitative Data

The inhibitory potency of pemetrexed and its polyglutamated forms against its target enzymes, as well as its cytotoxic effects on various cancer cell lines, have been extensively quantified.

Enzyme Inhibition Constants (Ki)

The following table summarizes the reported Ki values for pemetrexed and its pentaglutamate form against its primary enzyme targets. The significantly lower Ki values for the pentaglutamate form highlight the importance of intracellular polyglutamation for its therapeutic efficacy.

| Compound | Target Enzyme | Ki (nM) |